N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a phenoxy-acetamide backbone substituted with a 2-methyltetrazole moiety at the para-position of the phenyl ring and an indol-6-yl group as the terminal amide substituent.
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H16N6O2/c1-24-22-18(21-23-24)13-3-6-15(7-4-13)26-11-17(25)20-14-5-2-12-8-9-19-16(12)10-14/h2-10,19H,11H2,1H3,(H,20,25) |
InChI Key |
VZKYJPWWGPOEPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The final step involves coupling the indole and tetrazole derivatives with a phenoxyacetamide moiety using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized products.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Anticancer Activity: Potential anticancer properties due to its ability to interfere with cell proliferation.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Binding to cell surface receptors, leading to modulation of signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a comparative analysis based on substituents, biological activities, and synthetic strategies.
Table 1: Structural and Functional Comparison of N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide with Analogous Compounds
Key Observations
Structural Variations and Activity: The indol-6-yl group in the target compound distinguishes it from analogs like V2 (methoxyphenyl) and V4 (bromo-fluorophenyl). Indole derivatives are known for modulating receptor binding due to their planar aromatic structure, which may enhance interactions with hydrophobic pockets in enzymes or receptors . The 2-methyltetrazole substituent is a bioisostere for carboxylic acids, improving metabolic stability and bioavailability compared to compounds with carboxyl groups . This feature is shared with N-(1-benzyl-4-piperidinyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, a structural analog in .
Pharmacological Profiles: Compounds with thiazolidinedione moieties (e.g., V2, V4) exhibit hypoglycemic and hypolipidemic effects, likely via PPAR-γ agonism . In contrast, the target compound’s tetrazole group may target adenosine receptors or inflammatory pathways, as seen in related tetrazole-containing molecules (e.g., BAY 60-6583 in ). Benzimidazole-sulfonyl derivatives (e.g., 3ae) show proton pump inhibition, suggesting the target compound’s sulfonamide-free structure may prioritize different mechanisms, such as kinase or protease modulation .
Synthetic Complexity: The target compound’s synthesis likely involves coupling a phenoxy-acetamide intermediate with 6-aminoindole, similar to methods used for N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides in . In contrast, 9c () requires multi-step click chemistry for triazole-thiazole integration, highlighting the target compound’s relatively simpler synthetic route .
Biological Activity
N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, also known as a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N6O2 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1574516-38-3 |
This compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the indole moiety is associated with anticancer properties, while the tetrazole group contributes to enhanced solubility and bioactivity.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. For instance, studies have shown:
- IC50 Values : The compound exhibited low IC50 values (e.g., IC50 = 0.98 μg/mL against MRSA), indicating potent antiproliferative effects on cancer cells .
- Cell Line Specificity : It preferentially suppresses the growth of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblast cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:
- Bacterial Inhibition : It displays antibacterial activity against several strains of gram-positive bacteria, with effective concentrations noted in various assays .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in several studies. The indole structure is known for modulating inflammatory pathways, which may contribute to the overall therapeutic profile of the compound.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Evaluation :
- Molecular Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
